molecular formula C7H4Cl3F B1294400 3-Fluorobenzotrichloride CAS No. 401-77-4

3-Fluorobenzotrichloride

Cat. No. B1294400
CAS RN: 401-77-4
M. Wt: 213.5 g/mol
InChI Key: JRTYPYSADXRJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05332851

Procedure details

The concentration of the aqueous ammonia is preferably from 25 to 40%. It is used usually in an amount of from 10 to 40 moles, preferably from 20 to 30 moles, per mole of the 5-fluorobenzotrichloride. The reaction temperature is preferably from 90° to 120° C., and the reaction time is preferably form 5 to 20 hours. After completion of the reaction, the ammonia is recovered, and then the mixture is filtered. The filtrate is distilled to obtain the desired 5-fluorobenzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[F:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([C:9](Cl)(Cl)Cl)[CH:8]=1>>[F:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH:8]=1)[C:9]#[N:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC=C(C1)C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is preferably from 90° to 120° C.
CUSTOM
Type
CUSTOM
Details
the reaction time is preferably form 5 to 20 hours
Duration
12.5 (± 7.5) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the ammonia is recovered
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate is distilled

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=C(C#N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.